ethyl 4,7-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,7-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, and an ethyl ester group at the 2 position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester participates in various biochemical reactions due to its indole structure. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of signaling pathways . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the reaction of 4,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,7-difluoro-1H-indole-2-carboxylic acid.
Reduction: Formation of 4,7-difluoro-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,7-difluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4,7-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 4-fluoro-1H-indole-2-carboxylate: Lacks the second fluorine atom, which may affect its reactivity and biological activity.
Ethyl 7-fluoro-1H-indole-2-carboxylate: Similar to the previous compound but with the fluorine atom at a different position.
Ethyl 1H-indole-2-carboxylate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
The presence of two fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 4,7-difluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAROLHHGMJUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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